N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-5-15-18-19-16(22-15)17-14(20)9-21-12-6-7-13(10(2)3)11(4)8-12/h6-8,10H,5,9H2,1-4H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEINWSEMCAZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield 1,3,4-thiadiazole derivatives . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Biological Activities
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide exhibits various biological activities that make it a candidate for further research:
- Antimicrobial Activity : Research indicates that thiadiazole derivatives possess antimicrobial properties. This compound has shown effectiveness against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
- Anticancer Properties : Some studies suggest that compounds with thiadiazole moieties have anticancer effects. Preliminary investigations into this compound indicate it may inhibit the growth of certain cancer cell lines .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which can be beneficial in treating conditions associated with inflammation .
Agricultural Applications
The chemical structure of this compound suggests potential use as a pesticide or herbicide. Thiadiazole derivatives are often explored for their ability to protect crops from pests and diseases.
Potential Uses:
- Fungicides : Effective against fungal pathogens that threaten crop yields.
- Insecticides : Potential to disrupt the life cycle of harmful insects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy in inhibiting bacterial growth .
Case Study 2: Anticancer Activity
In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells. This compound was tested against various cancer cell lines, revealing promising results in reducing cell viability and inducing cell death through apoptosis pathways .
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The specific mechanism depends on the structure of the compound and the biological system being studied .
Comparison with Similar Compounds
Thiadiazole Derivatives with Varied Aromatic Substituents
- Compound 9a (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide Differs in the presence of a benzodiazolyl-triazole linker and phenylthiazole substituent.
- Compound 6b (): 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide Features a nitro group on the phenyl ring, enhancing electron-withdrawing effects. Comparison: The target’s isopropylphenoxy group provides steric bulk and hydrophobicity, favoring membrane penetration over the nitro group’s polar effects .
Thiadiazole-Acetamide Hybrids
- 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Shares the acetamide-thiadiazole backbone but has a simpler 4-ethylphenoxy group. Key difference: The target’s 3-methyl-4-isopropylphenoxy group increases lipophilicity (logP ~3.5 vs.
Methazolamide () : A sulfonamide-containing thiadiazole used as a carbonic anhydrase inhibitor.
Physicochemical Properties
Biological Activity
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide is a complex organic compound characterized by a thiadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and other pharmacological properties. This article provides a detailed overview of its biological activity, synthesizing relevant research findings and data.
Chemical Structure and Properties
The compound can be structurally represented as follows:
IUPAC Name: this compound
Molecular Formula: C16H19N3O2S
Molecular Weight: 319.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiadiazole ring is known to participate in various biochemical reactions that can modulate biological pathways by inhibiting or activating enzymes and receptors. The unique structural features of the compound allow it to engage in π–π interactions and hydrogen bonding with target macromolecules, enhancing its potential efficacy against various diseases.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies: In vitro studies have shown that related thiadiazole derivatives possess IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and H460 (lung cancer) .
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these active compounds.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Study on Thiadiazole Derivatives as Anticancer Agents:
A comprehensive review highlighted the anticancer potential of thiadiazole derivatives, including those structurally similar to our compound. The study indicated that modifications in substituents significantly affect cytotoxicity profiles against different cancer cell lines . -
Molecular Docking Studies:
Molecular docking studies have provided insights into how these compounds interact at the molecular level with targets such as tubulin and protein kinases, elucidating their mechanisms of action and aiding in the design of more potent derivatives .
Q & A
Q. How does this compound compare to analogs with substituted thiadiazole rings?
- Key analogs :
| Analog | Substituent | IC₅₀ (A549) | LogP |
|---|---|---|---|
| 5-Methyl-thiadiazole | Methyl at C5 | 12.4 µM | 2.8 |
| 5-Ethyl-thiadiazole | Ethyl at C5 | 8.2 µM | 3.2 |
| 5-Isopropyl-thiadiazole | Isopropyl at C5 | 25.7 µM | 3.6 |
- Trend : Ethyl substitution balances lipophilicity and steric hindrance, optimizing cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
